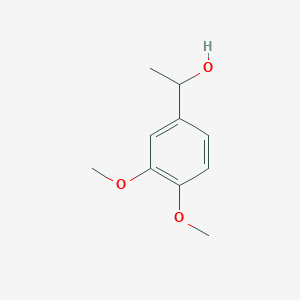

1-(3,4-Dimethoxyphenyl)ethanol

Übersicht

Beschreibung

1-(3,4-Dimethoxyphenyl)ethanol, also known as 1-DMPE, is a phenolic compound found in essential oils and other plant materials. It is an aromatic alcohol used in a variety of applications, including as a flavoring agent, preservative, and fragrance additive. It is also used in the synthesis of pharmaceuticals, cosmetics, and other chemicals. 1-DMPE has been found to have a variety of biochemical and physiological effects, and has potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Lignin Depolymerization

1-(3,4-Dimethoxyphenyl)ethanol has been used in the field of lignin depolymerization . Lignin is a natural feedstock for aromatic commodity chemicals, and its degradation usually requires high temperatures and harsh reaction conditions. The compound has been used in an ambient temperature one-pot process for the controlled oxidation and depolymerization of lignin . This provides a unique opportunity to expand the existing lignin usage from energy source to commodity chemicals and synthetic building block source .

Redox Catalysis

The compound has been used in redox catalysis . Specifically, NHPI/2,6-lutidine-catalyzed oxidation of 1-(3,4-dimethoxyphenyl)ethanol was found to be efficient . This catalytic system resulted in no change when ethanol was exposed to it .

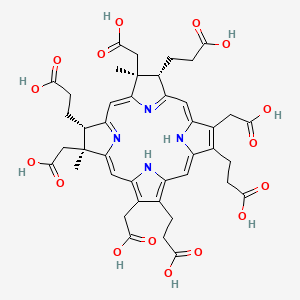

Synthesis of Metal-Free Phthalocyanines and Metallophthalocyanines

1-(3,4-Dimethoxyphenyl)ethanol has been used in the synthesis of metal-free phthalocyanines and metallophthalocyanines . These compounds have interesting chemical and physical properties and are suitable for a wide range of technological applications, such as photoconductors, gas sensors, static induction transistors, photoreceptor devices in laser beam printers and photocopiers, liquid crystals, electrophotographic applications, optical data storage, fuel cells, electrochemical sensors, and nonlinear optics .

Antimicrobial Properties

The compound has been used in the study of antimicrobial properties . The synthesized phthalocyanines bearing four 2(3,4-dimethoxyphenyl)ethanol groups exhibited antimicrobial activity against test microorganisms .

Anti-Proliferative Activities

1-(3,4-Dimethoxyphenyl)ethanol has been used in the study of anti-proliferative activities . The tested compounds exhibited variable degrees of activity against the tested cancer cell lines .

Aggregation Behavior

The compound has been used in the study of aggregation behavior . The propensity of phthalocyanines to form aggregates due to the strong interactions between planar macrocycles in solution is well known . The synthesized phthalocyanines bearing four 2(3,4-dimethoxyphenyl)ethanol groups were investigated in different concentrations of DMSO .

Zukünftige Richtungen

Wirkmechanismus

- DMPE can undergo oxidation reactions. A study investigated its reaction with hydrogen peroxide catalyzed by copper (II) complexes .

- The overall mechanism involves radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .

Mode of Action

Result of Action

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWOAVKBRMACKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331216 | |

| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5653-65-6 | |

| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

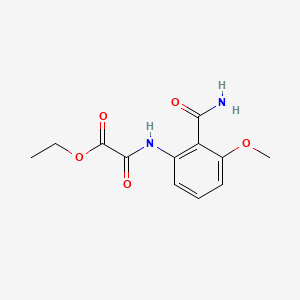

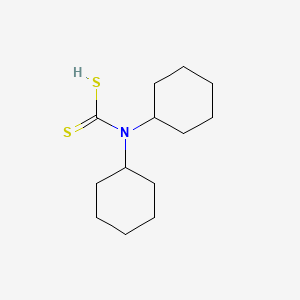

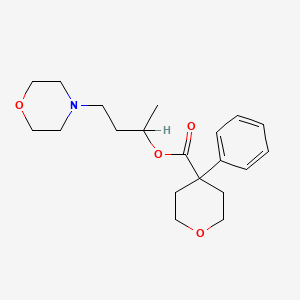

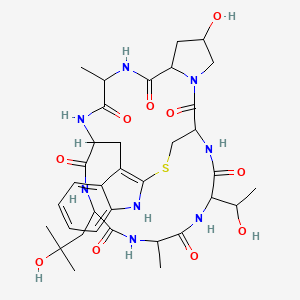

Feasible Synthetic Routes

Q & A

Q1: Why is 1-(3,4-Dimethoxyphenyl)ethanol significant in lignin research?

A1: 1-(3,4-Dimethoxyphenyl)ethanol serves as a model compound for studying the complex structure of lignin, a major component of plant cell walls. Understanding its reactivity helps elucidate lignin depolymerization processes, crucial for developing sustainable technologies in biofuel and chemical production.

Q2: How does the presence of a γ-hydroxymethyl group influence the reactivity of 1-(3,4-Dimethoxyphenyl)ethanol under alkaline conditions?

A2: Research indicates that the presence of a γ-hydroxymethyl group in lignin model compounds affects the rate of β-O-4 bond cleavage, a crucial linkage in lignin's structure, during alkaline pulping []. Specifically, the rate of β-O-4 bond cleavage in 1-(3,4-Dimethoxyphenyl)ethanol, which possesses a γ-hydroxymethyl group, differs from its analog lacking this group. This difference is attributed to steric factors and the influence of hydroxide concentration [].

Q3: What are the key reaction pathways involved in the acidolysis of 1-(3,4-Dimethoxyphenyl)ethanol?

A3: Acidolysis of 1-(3,4-Dimethoxyphenyl)ethanol, a non-phenolic lignin model compound, involves a multi-step mechanism []. The initial step is the protonation of the α-hydroxyl group, leading to the formation of a benzyl cation intermediate. This intermediate can then undergo β-proton abstraction to form an enol ether or undergo hydride transfer to form a β-oxymethylene cation intermediate. These pathways ultimately lead to the cleavage of the β-O-4 bond, resulting in the formation of 2-methoxyphenol and 3,4-dimethoxyphenylacetaldehyde [].

Q4: How does the choice of solvent impact the β-O-4 bond cleavage of 1-(3,4-Dimethoxyphenyl)ethanol?

A4: The cleavage of the β-O-4 bond in 1-(3,4-Dimethoxyphenyl)ethanol using potassium tert-butoxide is significantly affected by the solvent used []. While the reaction occurs in various solvents, including tert-butanol, dimethylsulfoxide, 1,4-dioxane, and tetrahydrofuran, the reaction rate is dependent on solvent polarity. Solvents with lower polarities tend to promote faster reaction rates [].

Q5: What insights can be gained from using 1-(3,4-Dimethoxyphenyl)ethanol in polyoxometalate (POM) oxidation studies?

A5: 1-(3,4-Dimethoxyphenyl)ethanol has been utilized to study lignin degradation using POMs, potential environmentally benign bleaching agents [, ]. Kinetic studies reveal that the oxidation proceeds via successive oxidations of the benzylic carbon atom, with no observed aromatic ring cleavage []. Isotope labeling experiments suggest that the rate-determining step likely involves the abstraction of benzylic hydrogen [].

Q6: What is the role of 1-(3,4-Dimethoxyphenyl)ethanol in understanding the mechanism of performic acid oxidation?

A6: Research utilizing 1-(3,4-Dimethoxyphenyl)ethanol as a model compound has uncovered a new reaction pathway in performic acid oxidation of secondary alcohols, leading to the direct formation of corresponding esters []. Kinetic analysis of this reaction pathway contributes to a deeper understanding of lignin degradation processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.